Naphthalen-2-yl ethylcarbamate
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Overview
Description
Naphthalen-2-yl ethylcarbamate is an organic compound belonging to the class of carbamates, which are esters of carbamic acid. This compound is characterized by the presence of a naphthalene ring system attached to an ethylcarbamate group. This compound has garnered interest due to its potential biological activities and applications in various fields of research.
Preparation Methods
Synthetic Routes and Reaction Conditions: Naphthalen-2-yl ethylcarbamate can be synthesized through a reaction between naphthalen-2-ylamine and ethyl chloroformate. The reaction typically occurs in the presence of a base such as triethylamine, which acts as a catalyst. The reaction proceeds as follows:
Naphthalen-2-ylamine+Ethyl chloroformate→Naphthalen-2-yl ethylcarbamate+Hydrogen chloride
The reaction is carried out under anhydrous conditions to prevent the hydrolysis of ethyl chloroformate. The product is then purified through recrystallization or column chromatography.
Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: Naphthalen-2-yl ethylcarbamate undergoes various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, this compound can hydrolyze to form naphthalen-2-ylamine and ethanol.
Oxidation: The naphthalene ring can undergo oxidation reactions to form naphthoquinones.
Substitution: The ethylcarbamate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions, water.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed:
Hydrolysis: Naphthalen-2-ylamine and ethanol.
Oxidation: Naphthoquinones.
Substitution: Various substituted carbamates depending on the nucleophile used.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Industry: Naphthalen-2-yl ethylcarbamate is used as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of naphthalen-2-yl ethylcarbamate involves its interaction with specific molecular targets. In antimicrobial applications, it is believed to inhibit the synthesis of bacterial cell walls, leading to cell lysis and death. In anticancer research, the compound has been shown to induce apoptosis in cancer cells by activating caspase pathways and inhibiting key signaling proteins involved in cell proliferation .
Comparison with Similar Compounds
Naphthalen-2-yl ethylcarbamate can be compared with other naphthalene derivatives and carbamates:
Naphthalen-2-yl methylcarbamate: Similar structure but with a methyl group instead of an ethyl group. It exhibits similar biological activities but with different potency.
Naphthalen-2-yl isopropylcarbamate: Contains an isopropyl group, leading to different solubility and reactivity properties.
Naphthalen-2-yl phenylcarbamate: The presence of a phenyl group significantly alters its chemical and biological properties, making it more hydrophobic and potentially more potent in certain applications.
This compound stands out due to its balanced properties, making it a versatile compound for various research and industrial applications.
Properties
CAS No. |
61382-88-5 |
---|---|
Molecular Formula |
C13H13NO2 |
Molecular Weight |
215.25 g/mol |
IUPAC Name |
naphthalen-2-yl N-ethylcarbamate |
InChI |
InChI=1S/C13H13NO2/c1-2-14-13(15)16-12-8-7-10-5-3-4-6-11(10)9-12/h3-9H,2H2,1H3,(H,14,15) |
InChI Key |
RYVFWTRZUMJDRI-UHFFFAOYSA-N |
Canonical SMILES |
CCNC(=O)OC1=CC2=CC=CC=C2C=C1 |
Origin of Product |
United States |
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